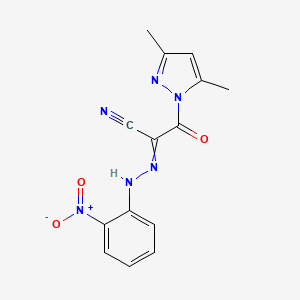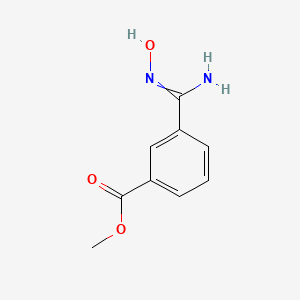![molecular formula C3H4ClN3O2S B1351549 3-クロロ-5-メタンスルホニル-1H-[1,2,4]トリアゾール CAS No. 346631-06-9](/img/structure/B1351549.png)
3-クロロ-5-メタンスルホニル-1H-[1,2,4]トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole (CMST) is a heterocyclic organic compound that is widely used as a synthetic intermediate in the production of various drugs, pesticides, and other chemicals. CMST is a versatile reagent with a wide range of applications in the field of organic synthesis. The compound is also known by its systematic name, 5-chloromethanesulfonyl-1,2,4-triazole. It is a white, crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
抗菌用途
1,2,4-トリアゾール系化合物は、顕著な抗菌活性を示すことがわかっています . これらの化合物は、生物系におけるさまざまな酵素や受容体と結合することができるため、広範囲のグラム陽性菌とグラム陰性菌に対して有効です .
抗真菌用途
1,2,4-トリアゾールを含むトリアゾール系化合物は、抗真菌薬として一般的に使用されています . たとえば、フルコナゾールとボリコナゾールは、トリアゾール基を含む市販の抗真菌薬です .
抗がん用途
1,2,4-トリアゾール系化合物は、がんの治療において可能性を示しています . これらの化合物の独特の構造と特性により、生物学的受容体と相互作用し、がん細胞の増殖を阻害する可能性があります .
抗炎症および鎮痛用途
1,2,4-トリアゾールは、抗炎症および鎮痛作用を示すことがわかっています . これは、新しい鎮痛薬や抗炎症薬の開発のための潜在的な候補となります .
抗ウイルス用途
一部の1,2,4-トリアゾール系化合物は、さまざまなウイルス性疾患の治療に使用されています . たとえば、呼吸器合胞体ウイルス感染症、C型肝炎、その他のウイルス性疾患の治療に使用されるリバビリンは、1,2,4-トリアゾールモチーフを含んでいます .
抗うつ用途
トリアゾール核は、トラゾドンやネファゾドンなど、抗うつ薬として使用されるいくつかの薬物クラスの中心的な構造成分として存在します .
降圧用途
トラピジルなどのトリアゾール含有薬は、降圧薬として使用されてきました .
抗てんかん用途
作用機序
Target of Action
Triazole compounds are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
Some triazole compounds have been noted for their antioxidant properties , which involve neutralizing harmful free radicals in the body.
Biochemical Pathways
The triazole ring is a common feature in many biologically active compounds and is known to interact with various biochemical pathways .
Result of Action
Some triazole compounds have been noted for their potential in cancer prevention, as they can reduce or eliminate free radicals and thus protect cells from oxidative damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the action of biochemical compounds .
生化学分析
Biochemical Properties
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function . The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or modulation of the enzyme’s activity. This interaction can be crucial for studying enzyme kinetics and understanding the mechanisms of enzyme regulation.
Cellular Effects
The effects of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity . This binding often involves interactions with the active site or allosteric sites of the enzymes, resulting in changes in their conformation and function. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. This interaction can affect the production and utilization of metabolites, thereby impacting cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution pattern is essential for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-chloro-5-methylsulfonyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMRWSWIMLIBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389881 |
Source


|
| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346631-06-9 |
Source


|
| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)





![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)
![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)
![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)
![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)